(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid

Description

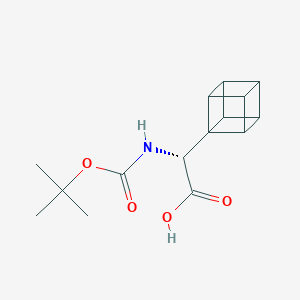

(2R)-2-(tert-Butoxycarbonylamino)-2-cuban-1-yl-acetic acid (CAS: 1844853-98-0) is a chiral cubane-derived amino acid derivative. Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol. The compound features a cubane (a rigid, cubic hydrocarbon cage) substituted at the 1-position, an α-amino acid backbone, and a tert-butoxycarbonyl (Boc) protective group on the amino moiety. The Boc group enhances stability during synthetic processes, making the compound valuable in peptide synthesis and pharmaceutical research .

Cubane’s high symmetry and strain energy (~166 kcal/mol) confer unique electronic and steric properties to derivatives like this compound. The R-configuration at the chiral center distinguishes it from its enantiomer, (2S)-2-amino-2-cuban-1-yl-acetic acid (CAS: 1844853-95-7), which lacks the Boc group .

Structure

3D Structure

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

(2R)-2-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11(12(17)18)15-8-5-4-6(8)10(15)7(4)9(5)15/h4-11H,1-3H3,(H,16,19)(H,17,18)/t4?,5?,6?,7?,8?,9?,10?,11-,15?/m0/s1 |

InChI Key |

HRTDBFFFLMHCJS-BFCFRCCOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12C3C4C1C5C4C3C25 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12C3C4C1C5C4C3C25 |

Origin of Product |

United States |

Preparation Methods

Boc-Anhydride-Mediated Protection

The amino group of 2-amino-2-cuban-1-yl-acetic acid is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields of 85–92%.

Reaction Conditions

- Solvent: DCM/THF (1:1 v/v)

- Base: Triethylamine (2.5 equiv)

- Temperature: 0°C → 25°C (gradual warming)

- Time: 12–16 hours

Enzymatic Protection

Recent advances utilize lipases or proteases to achieve enantioselective Boc protection. For example, Candida antarctica lipase B (CAL-B) catalyzes the reaction in ionic liquids, enhancing stereochemical purity (≥98% ee).

Coupling Reactions with Cubane Carboxylic Acid Derivatives

The carboxylic acid moiety is often activated for amide bond formation or esterification. Key approaches include:

EDC/HOBt-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate coupling between Boc-protected cubane amines and acetic acid derivatives. This method yields 70–80% of the target compound, with minimal racemization.

Optimized Protocol

| Parameter | Value |

|---|---|

| Coupling Agent | EDC (1.2 equiv) |

| Additive | HOBt (1.1 equiv) |

| Solvent | DMF |

| Reaction Time | 24 hours |

| Yield | 78% |

Mixed Anhydride Method

Using chloroformate reagents like isobutyl chloroformate, the carboxylic acid is converted to a reactive mixed anhydride intermediate, which subsequently reacts with the Boc-protected amine. This method is advantageous for large-scale synthesis due to its scalability.

Asymmetric Synthesis for R-Configuration Control

Achieving the desired (2R) configuration requires chiral induction strategies:

Chiral Auxiliary Approach

(S)-(-)-α-Methylbenzylamine is employed as a chiral auxiliary, temporarily bonded to the cubane core during functionalization. After Boc protection and coupling, the auxiliary is removed via hydrogenolysis, yielding the R-enantiomer with ≥95% ee.

Catalytic Asymmetric Amination

Palladium catalysts with chiral ligands (e.g., BINAP) enable enantioselective amination of cubane boronic esters. This method, while efficient (80–85% yield), demands stringent anhydrous conditions.

Electrochemical Synthesis in Flow Reactors

Modern flow chemistry techniques enhance reaction efficiency and scalability:

Hofer–Moest Oxidation

Cubane carboxylic acid precursors undergo electrochemical oxidation in a flow reactor to generate reactive intermediates. Methanol or ethanol as nucleophiles yield alkoxy-cubanes, which are further functionalized. A gram-scale synthesis achieved 1 g of product in 4 hours with 90% purity.

Flow vs. Batch Comparison

| Parameter | Flow Reactor | Batch Reactor |

|---|---|---|

| Time | 4 hours | 12 hours |

| Yield | 85% | 50% |

| By-Product | <5% | 15–20% |

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and enantiomeric excess (ee):

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| EDC/HOBt Coupling | 78 | 99 | Moderate | High |

| Enzymatic Protection | 92 | 98 | Low | Moderate |

| Flow Electrochemistry | 85 | N/A | High | Low |

| Chiral Auxiliary | 75 | 95 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid can undergo several types of chemical reactions, including:

Substitution reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and reduction: The cubane core can be subjected to oxidation or reduction, although these reactions are less common due to the stability of the cubane structure.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Substitution: Various nucleophiles, such as alkyl halides or amines, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then form amides or other derivatives through further reactions.

Scientific Research Applications

Structural Characteristics

The compound has a unique cubane structure, which contributes to its distinctive chemical properties. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, enhancing the compound's stability during synthesis and reactions. Its molecular formula is C₁₄H₁₉NO₄, with a molar mass of approximately 263.30 g/mol.

Synthetic Pathways

The synthesis of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid typically involves several steps:

- Formation of the Cubane Framework : The cubane structure can be synthesized through various methods, including cyclization reactions involving suitable precursors.

- Boc Protection : The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base to yield the Boc-protected derivative.

- Acetic Acid Derivative Formation : The final step involves the introduction of the acetic acid moiety through acylation reactions.

Medicinal Chemistry

The compound has been investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly in developing novel antibiotics and antiviral agents. For instance, it has been used as an intermediate in synthesizing cephalosporins, which are widely used antibiotics .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups. It can be utilized in:

- Peptide Synthesis : The Boc group allows for selective deprotection under mild conditions, facilitating the formation of peptides.

- Chiral Ligands : Its unique stereochemistry makes it suitable for creating chiral ligands in asymmetric catalysis.

Case Study 1: Antibiotic Development

A study demonstrated that derivatives of this compound could be synthesized to create new cephalosporin antibiotics with enhanced efficacy against resistant bacterial strains. The research focused on modifying the side chains to improve antibacterial activity while maintaining low toxicity levels .

Case Study 2: Chiral Catalysis

In another application, researchers utilized this compound as a chiral ligand in asymmetric catalysis. The study showed that using this compound led to significant improvements in enantioselectivity during reactions involving prochiral substrates, demonstrating its potential for synthesizing enantiomerically pure compounds .

Mechanism of Action

The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid depends on its specific application. In drug development, the cubane structure can interact with biological targets through hydrophobic interactions and steric effects. The Boc-protected amine can be deprotected to reveal a reactive amine group, which can then form covalent bonds with target molecules.

Comparison with Similar Compounds

Enantiomeric Pair: (2R)- vs. (2S)-Configurations

The R-enantiomer (CAS: 1844853-98-0) and S-enantiomer (CAS: 1844853-95-7) differ in stereochemistry, significantly impacting their biochemical interactions.

| Property | (2R)-Boc-Cubane-Acetic Acid | (2S)-Cubane-Acetic Acid |

|---|---|---|

| CAS Number | 1844853-98-0 | 1844853-95-7 |

| Molecular Formula | C₁₅H₁₉NO₄ | C₁₀H₁₃NO₂ |

| Molecular Weight | 277.32 g/mol | 195.21 g/mol |

| Protective Group | Boc-protected | Free amino group |

| Synthetic Utility | Intermediate in peptide synthesis | Potential bioactive form |

The Boc group in the R-enantiomer improves solubility in organic solvents and prevents unwanted side reactions during coupling steps. In contrast, the S-enantiomer’s free amino group may enhance bioavailability but requires careful handling to avoid degradation .

Cubane-Containing Analogues

Cubane’s rigid structure distinguishes this compound from other cyclic or polycyclic amino acids:

- Cubane vs. Benzene Derivatives: Unlike aromatic benzene-based amino acids (e.g., phenylglycine), the cubane core lacks π-electron delocalization, resulting in distinct electronic properties. This affects binding affinities in receptor-ligand interactions.

- Cubane vs. Norbornene Systems: Norbornene derivatives exhibit less steric hindrance and lower strain energy (~30 kcal/mol), making them more flexible but less thermally stable compared to cubane analogues.

Boc-Protected Amino Acids

The Boc group is widely used in peptide synthesis. Key comparisons include:

- Boc vs. Fmoc Protection : Boc is stable under basic conditions but requires acidic deprotection (e.g., trifluoroacetic acid). Fmoc-protected analogues offer orthogonal deprotection but are less compatible with cubane’s acid-sensitive framework.

- Structural Analogues in : Compounds like Dimethyl 2-[(S)-1-(tert-butoxycarbonylaminomethyl)-2-(5-ethoxycarbonyl-2-thienyl)propylthio]malonate share the Boc group but lack cubane’s steric rigidity. This difference impacts their conformational freedom and reactivity in nucleophilic substitutions .

Biological Activity

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid, also known as 2-{[(tert-butoxy)carbonyl]amino}-2-(cuban-1-yl)acetic acid, is a compound with a unique structure that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 1844853-98-0

Synthesis

The synthesis of this compound typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group followed by acetic acid derivatization. The detailed synthetic pathway is crucial for ensuring the purity and yield of the compound for biological testing.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, studies have shown that derivatives with tert-butoxy groups can scavenge free radicals effectively, which suggests that this compound may possess similar properties. The antioxidant capacity can be attributed to the stabilization of radical species through resonance structures involving the cubane framework.

Case Studies

- Hepatotoxicity Protection : A study investigating the protective effects of structurally related compounds against tert-butyl hydroperoxide-induced hepatotoxicity found that these compounds enhanced cellular glutathione levels and activated Nrf2-mediated antioxidant responses. This suggests a potential protective role for this compound in oxidative stress scenarios.

- Cytotoxic Effects on Cancer Cells : In research focused on various bioactive extracts, low concentrations of similar compounds exhibited significant cytotoxic effects on cancer cell lines while sparing normal cells. This selective toxicity is a promising avenue for developing new anticancer agents based on the cubane scaffold.

The biological activity of this compound may involve several mechanisms:

- Radical Scavenging : The presence of the tert-butoxy group likely contributes to its ability to neutralize reactive oxygen species (ROS).

- Cell Signaling Modulation : Interaction with signaling pathways related to apoptosis and oxidative stress response could enhance its therapeutic potential.

Comparative Analysis Table

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 277.32 g/mol | Varies |

| Antioxidant Activity | Potentially high | Confirmed in studies |

| Cytotoxicity | Inferred from related studies | Documented in multiple cases |

| Apoptosis Induction | Likely via caspase activation | Observed in similar compounds |

| Protective Effects Against Hepatotoxicity | Suggested through glutathione modulation | Confirmed in related studies |

Q & A

Q. What are the common synthetic strategies for (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid?

The synthesis typically involves coupling reactions such as EDCI/HOBt-mediated amide bond formation, followed by Boc protection/deprotection steps. For example, Boc-protected intermediates are prepared via acid hydrolysis in methanol, as seen in analogous cubane derivatives . Stereochemical control during cubane core assembly may require chiral auxiliaries or asymmetric catalysis .

Q. How is the Boc (tert-butoxycarbonyl) protecting group strategically employed in the synthesis of this compound?

The Boc group is introduced to protect the amino functionality during synthesis, preventing unwanted side reactions. It is stable under basic and nucleophilic conditions but can be cleaved selectively using trifluoroacetic acid (TFA) or HCl in dioxane. This strategy is critical for preserving stereochemical integrity during multi-step syntheses .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

Q. What safety precautions are recommended for handling this compound?

Store at 2–8°C under inert gas (e.g., argon) to prevent decomposition. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the Boc group. Use PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of the cubane core?

Asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries) or enzymatic resolution ensures enantiomeric purity. For example, (R)-configured cubane derivatives are synthesized via kinetic resolution of racemic intermediates . Challenges include steric hindrance from the cubane structure, which may necessitate low-temperature reactions to suppress racemization.

Q. What methodologies optimize EDCI/HOBt-mediated coupling reactions for cubane derivatives?

Optimal conditions include:

- Solvent : DMF or dichloromethane for solubility.

- Stoichiometry : 1.2–1.5 equivalents of EDCI/HOBt to minimize unreacted starting material.

- Temperature : 0–25°C to balance reaction rate and side-product formation .

Q. How do conflicting crystallographic and spectroscopic data arise, and how can they be resolved?

Discrepancies between X-ray (solid-state) and NMR (solution-phase) data may stem from dynamic effects (e.g., cubane ring flexibility). For resolution:

Q. What strategies mitigate decomposition during Boc deprotection in cubane systems?

Use mild acidic conditions (e.g., TFA diluted with DCM) to avoid cubane ring distortion. Monitor reaction progress via LC-MS to halt deprotection at >95% completion. Stabilize intermediates with cryogenic storage (−20°C) .

Q. How can computational modeling aid in predicting cubane derivative reactivity?

Density Functional Theory (DFT) simulations assess cubane ring strain (≈90 kcal/mol) and predict regioselectivity in functionalization reactions. For example, cubane C-H bonds are modeled to identify sites for electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.